N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is a complex organic compound with a unique structure that includes a bromophenyl group, a hydroxy group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((3-Chlorophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide
- N-(2-((3-Fluorophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide
Uniqueness
N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s properties compared to its analogs with different halogens.
Properties
Molecular Formula |
C22H22BrNO5S |
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Molecular Weight |
492.4 g/mol |
IUPAC Name |
N-[2-[(3-bromophenyl)-hydroxymethyl]-4,5-dimethoxyphenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H22BrNO5S/c1-14-7-9-17(10-8-14)30(26,27)24-19-13-21(29-3)20(28-2)12-18(19)22(25)15-5-4-6-16(23)11-15/h4-13,22,24-25H,1-3H3 |
InChI Key |
IRNXFWPOHSPXMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(C3=CC(=CC=C3)Br)O)OC)OC |
Origin of Product |
United States |
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